L-Leucine Nitrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

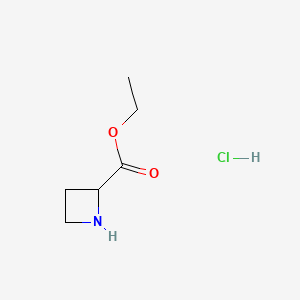

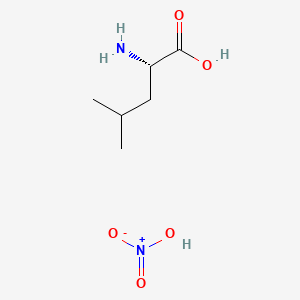

L-Leucine Nitrate is a derivative of L-Leucine, an essential branched-chain amino acid (BCAA) important for protein synthesis and muscle growth . It is found naturally in foods like chicken, turkey, and cheese . L-Leucine Nitrate is used in dietary supplements and has been studied for its potential benefits in improving muscle mass, athletic recovery, inflammation, and blood sugar levels .

Synthesis Analysis

The synthesis of L-Leucine Nitrate involves adding L-Leucine into pure water at normal temperature, uniformly stirring, and adding nitric acid . The molar ratio of L-Leucine to nitric acid is 1:1-1.1, the weight ratio of the L-Leucine to water is 1:2, and the reaction temperature is 40-70°C . The solution gradually clears, and the pH of the solution is adjusted to 1-2 with nitric acid . The cleared solution is cooled to 10-25°C, and the crystals separated out are subjected to solid-liquid separation . The crystals are then washed and dried at 60-85°C to obtain the finished L-Leucine Nitrate product .Wissenschaftliche Forschungsanwendungen

Nonlinear Optical Material : L-Leucine Nitrate (LN) shows potential as a nonlinear optical material. It has been studied for its structural, thermal, and optical properties, including second harmonic generation efficiency comparable to potassium dihydrogen phosphate (KDP) (Adhikari & Kar, 2012).

Infrared and Raman Spectroscopy : Comparative studies of the infrared and Raman spectra of L-Leucine Nitrate and L-Valine Nitrate provide insights into the role of hydrogen bonds in these crystals (Rajkumar & Ramakrishnan, 2000).

Aquatic Aminopeptidase Activity : In aquatic environments, Leucine aminopeptidase (LAP) activity, which can indicate potential nitrogen limitation in microbes, has been studied for its small-scale variability and implications for ecological assessments (Gaas & Ammerman, 2020).

Nitrogen Utilization in Plants : Studies on nitrogen utilization in plants, such as Lemna gibba, have explored how different nitrogen sources, including ammonium, affect nitrate uptake and nitrate reduction, revealing the intricate balance between various nitrogen forms in plant nutrition (Ingemarsson et al., 1987).

Arginine Metabolism and Nitric Oxide Synthesis : Research has focused on the metabolic pathways of arginine and nitric oxide synthesis in conditions like persistent pulmonary hypertension in newborns, highlighting the role of amino acids like leucine in critical physiological processes (Castillo et al., 1995).

Peptide Modifications by Reactive Nitrogen Species : The interaction of Leucine-enkephalin with reactive nitrogen species, resulting in the nitration and oxidation of the peptide, has been studied, offering insights into biochemical reactions and potential implications for biological systems (Fontana et al., 2006).

Muscle Protein Synthesis : Leucine plays a unique role among branched-chain amino acids in stimulating protein synthesis in skeletal muscle, involving signaling pathways that include the protein kinase mammalian target of rapamycin (mTOR) (Anthony et al., 2000).

Plant Growth and Nutrient Accumulation : The effects of amino acids, including leucine, on plant growth, nutrient accumulation, and nitrate reduction have been studied in hydroponic experiments, revealing the nuanced impacts of different amino acids on plant physiology (Wang et al., 2007).

Eigenschaften

IUPAC Name |

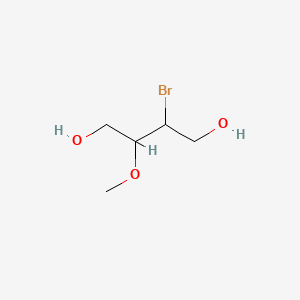

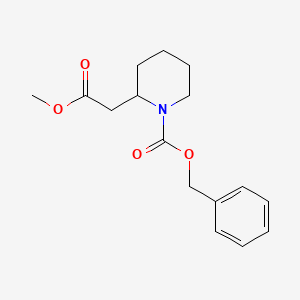

(2S)-2-amino-4-methylpentanoic acid;nitric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.HNO3/c1-4(2)3-5(7)6(8)9;2-1(3)4/h4-5H,3,7H2,1-2H3,(H,8,9);(H,2,3,4)/t5-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJHNRZMMBLXKMO-JEDNCBNOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N.[N+](=O)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

l-Leucine nitrate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-3H-spiro[isobenzofuran-1,4'-piperidine] hydrochloride](/img/structure/B599668.png)

![tert-Butyl 6-chloro-4-oxospiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B599674.png)